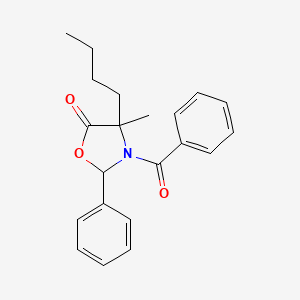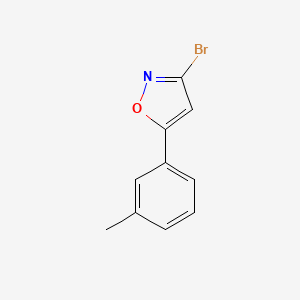
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of multiple stereocenters in its structure makes it a valuable tool for inducing chirality in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.
Addition of the Butyl and Methyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for such syntheses, providing better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Applications De Recherche Scientifique
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its chiral properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one involves its role as a chiral auxiliary. It induces chirality in chemical reactions by providing a chiral environment, which influences the stereochemistry of the products. The molecular targets include various carbonyl compounds, and the pathways involve nucleophilic addition or substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
- (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce chirality in a wide range of chemical reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H23NO3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
3-benzoyl-4-butyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C21H23NO3/c1-3-4-15-21(2)20(24)25-19(17-13-9-6-10-14-17)22(21)18(23)16-11-7-5-8-12-16/h5-14,19H,3-4,15H2,1-2H3 |
Clé InChI |
YZLDEARYMYGAAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)


![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)




![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)



